molecular formula C14H15NO2 B570754 2-Amino-1-(4-phenoxyphenyl)ethanol CAS No. 153285-74-6

2-Amino-1-(4-phenoxyphenyl)ethanol

Cat. No.: B570754
CAS No.: 153285-74-6
M. Wt: 229.279
InChI Key: UADSXSNKALEKAM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

2-Amino-1-(4-phenoxyphenyl)ethanol can be synthesized through several methods. One common synthetic route involves the reaction of 4-phenoxybenzaldehyde with nitromethane to form 4-phenoxy-β-nitrostyrene, which is then reduced to this compound using a reducing agent such as lithium aluminum hydride (LiAlH4) or hydrogenation over a palladium catalyst .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale hydrogenation processes using high-pressure reactors and catalysts to ensure efficient conversion and high yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(4-phenoxyphenyl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Amino-1-(4-phenoxyphenyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and electrostatic interactions with target molecules, modulating their activity. This compound may inhibit enzyme activity or alter receptor signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1-(4-methoxyphenyl)ethanol
  • 2-Amino-1-(4-chlorophenyl)ethanol
  • 2-Amino-1-(4-bromophenyl)ethanol

Uniqueness

2-Amino-1-(4-phenoxyphenyl)ethanol is unique due to the presence of the phenoxy group, which imparts distinct chemical and biological properties. This group enhances its ability to participate in aromatic substitution reactions and interact with biological targets, making it a valuable compound in medicinal chemistry and industrial applications.

Properties

IUPAC Name

2-amino-1-(4-phenoxyphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c15-10-14(16)11-6-8-13(9-7-11)17-12-4-2-1-3-5-12/h1-9,14,16H,10,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UADSXSNKALEKAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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